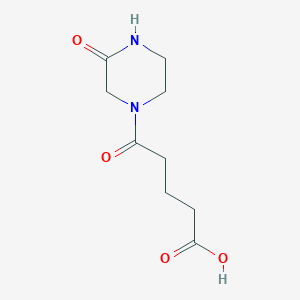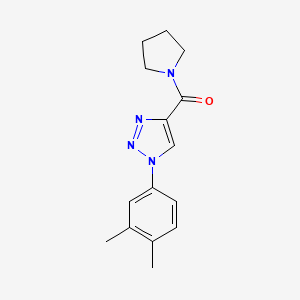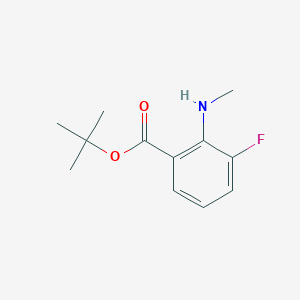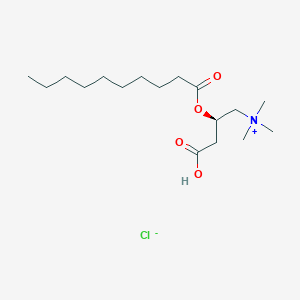
5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid might involve the use of 2,2,6,6-Tetramethylpiperidine, which is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals.Molecular Structure Analysis
The InChI code for 5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid is 1S/C9H14N2O4/c12-7-6-11(5-4-10-7)8(13)2-1-3-9(14)15/h1-6H2,(H,10,12)(H,14,15) and the InChI key is OTMZYGMITILGKO-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been synthesized and used in the study of IR-detectable metal–carbonyl tracers for amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.Physical And Chemical Properties Analysis
The molecular weight of 5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid is 214.22 . It is a solid at room temperature . The compound should be stored in a refrigerator .科学的研究の応用
Pharmacological Applications
Derivatives of 5-oxo-pentanoic acid, such as lorglumide, represent a new class of cholecystokinin (CCK) antagonists with significant pharmacological properties. Lorglumide exhibits high affinity for pancreatic CCK receptors, acting as a competitive, specific, and potent antagonist affecting the smooth muscles of the gall bladder, ileum, and pancreatic secretion processes. Its efficacy in antagonizing gall bladder contraction and protecting against pancreatitis suggests its utility as a diagnostic or therapeutic tool in human medicine when CCK involvement is suspected (Makovec et al., 1987).
Biochemical and Cellular Mechanisms
5-Oxo-ETE, a metabolite of arachidonic acid formed by 5-hydroxyeicosanoid dehydrogenase, acts as a potent chemoattractant for eosinophils and neutrophils. It stimulates various cellular responses, including actin polymerization, calcium mobilization, and integrin expression, mainly targeting eosinophils. Its mediation through a G-protein-coupled receptor (OXE receptor) positions it as a critical mediator in allergic diseases, potentially making the development of drugs targeting its formation or effects a viable therapeutic strategy (Powell & Rokach, 2005).
Anticancer Activity
The synthesis and evaluation of 5-(1,2-diselenolan-3-yl)pentanoic acid derivatives have demonstrated moderate anticancer activity against various human cancer cell lines, including breast MCF-7, leukemia HL-60, and cervix carcinoma HeLa cells. The minimum inhibitory concentrations (MICs) for these compounds indicate their potential as therapeutic agents in cancer treatment (Feng Xu, Zhenzhen Yang, Shi-jie Zhang, 2013).
Asthma and Allergic Diseases
The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor have been implicated in the pathophysiology of asthma. Targeting the OXE receptor with novel synthetic antagonists that block its activation by 5-oxo-ETE could provide a new therapeutic strategy for treating asthma and other eosinophilic diseases. This approach highlights the role of 5-oxo-ETE as a critical mediator in these conditions and the potential of OXE receptor antagonists in their management (Powell & Rokach, 2013).
Matrix Metalloproteinase-2 (MMP-2) Targeting
A derivative of pentanoic acid targeting MMP-2 has been shown to induce apoptosis in a chronic myeloid leukemia cell line. This highlights the potential of pentanoic acid derivatives in cancer therapy, particularly in targeting specific enzymes critical for cancer cell proliferation and metastasis (Mukherjee et al., 2017).
Safety and Hazards
特性
IUPAC Name |
5-oxo-5-(3-oxopiperazin-1-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c12-7-6-11(5-4-10-7)8(13)2-1-3-9(14)15/h1-6H2,(H,10,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMZYGMITILGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2840392.png)
![2-furyl-N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B2840396.png)


![2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone](/img/structure/B2840399.png)

![2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2840402.png)
![1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine](/img/structure/B2840406.png)
![N-(2,5-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2840407.png)




